![molecular formula C11H14BrNO B2719337 2-bromo-N-(3,4-dimethylphenyl)propanamide CAS No. 1211461-08-3](/img/structure/B2719337.png)
2-bromo-N-(3,4-dimethylphenyl)propanamide
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Overview
Description
Scientific Research Applications
Arylsubstituted Halogen(thiocyanato)amides Synthesis and Antibacterial Activity
Research involving arylsubstituted halogen(thiocyanato)amides, which share a structural resemblance with "2-bromo-N-(3,4-dimethylphenyl)propanamide" in terms of halogenation and amide functionality, highlights their synthesis and applications. A study by Baranovskyi et al. (2018) explored the copper-catalyzed anionarylation of acrylic and methacrylic acids amides by 4-acetylphenyldiazonium salts, leading to the synthesis of thiocyanatoamides and their cyclization into 2-aminothiazol-4(5H)-ones. These compounds demonstrated significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents Baranovskyi et al., 2018.
Synthesis and Inhibitory Properties of Novel Bromophenols
Another relevant study involves the synthesis of bromophenols, including (2-bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone and its derivatives. These compounds were tested for their ability to inhibit human cytosolic carbonic anhydrase II, showing effective inhibitory activity. Such findings indicate their potential as leads for novel carbonic anhydrase inhibitors, which could be valuable for treating conditions like glaucoma, epilepsy, and osteoporosis Balaydın et al., 2012.
Fluorescent ATRP Initiator from Bromo-Coumarin Derivative
The synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a compound structurally related to the target molecule, demonstrates the chemical versatility of bromo-amides. This particular compound was efficiently used as a fluorescent atom transfer radical polymerization (ATRP) initiator in the polymerization of acrylates. The study showcases the potential of bromo-amide derivatives in polymer science, providing a pathway for the creation of polymers with specific properties Kulai & Mallet-Ladeira, 2016.
Mechanism of Action
properties
IUPAC Name |
2-bromo-N-(3,4-dimethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-7-4-5-10(6-8(7)2)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDLHUBHRZTVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3,4-dimethylphenyl)propanamide |
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